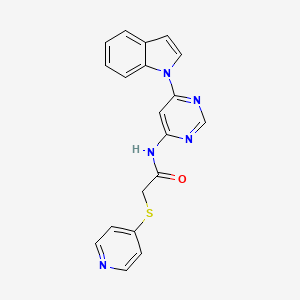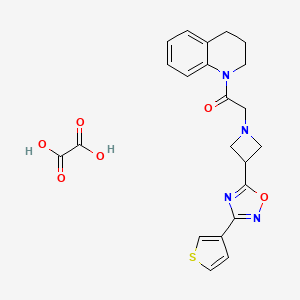
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups, including a dihydroquinoline, an oxadiazole, a thiophene, and an azetidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to comment on the synthesis of this compound. However, given the functional groups present, it’s likely that the synthesis would involve several steps, including the formation of the various rings and the introduction of the ketone group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different ring structures. The dihydroquinoline and azetidine rings are both nitrogen-containing heterocycles, while the thiophene and oxadiazole rings contain sulfur and nitrogen, respectively.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the ketone group suggests that it could be involved in reactions such as nucleophilic addition or condensation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar ketone group could affect the compound’s solubility in different solvents.科学的研究の応用
Inhibitory Effects on Carbonic Anhydrase
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate and related compounds have been explored for their inhibitory effects on carbonic anhydrase, a critical enzyme involved in maintaining acid-base balance in biological systems. Research by Çelik et al. (2014) on tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, which share structural similarities with the compound , demonstrated significant inhibition of human carbonic anhydrase I (hCA I) activity, highlighting the potential therapeutic applications of such molecules in treating conditions like glaucoma, epilepsy, and altitude sickness (Çelik et al., 2014).
Photophysical Properties for Sensing and Imaging
The photophysical properties of dihydroquinazolinone derivatives, closely related to the compound in focus, have been extensively studied for their potential applications in sensing and imaging technologies. Pannipara et al. (2017) synthesized and analyzed two dihydroquinazolinone derivatives for their spectral and photophysical characteristics, revealing significant solvent polarity-dependent changes in photophysical properties. These findings indicate the suitability of such compounds for developing novel optical sensors and imaging agents that respond to environmental changes (Pannipara et al., 2017).
Heterocyclic Synthesis
The compound and its structural analogs find extensive use in heterocyclic synthesis, contributing to the development of novel pharmaceuticals and materials. Martins et al. (2009) reviewed solvent-free heterocyclic synthesis methods, highlighting the versatility and efficiency of incorporating oxadiazole and other heterocyclic moieties into complex molecules. This approach is crucial for green chemistry, offering environmentally friendly alternatives to traditional synthesis methods (Martins et al., 2009).
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for research on this compound would likely depend on the results of initial studies. If the compound shows promising activity in a particular area (for example, as a potential drug), further studies could be carried out to optimize its activity and investigate its mechanism of action in more detail.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.C2H2O4/c25-18(24-8-3-5-14-4-1-2-6-17(14)24)12-23-10-16(11-23)20-21-19(22-26-20)15-7-9-27-13-15;3-1(4)2(5)6/h1-2,4,6-7,9,13,16H,3,5,8,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXLYOUWQPMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)
![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)
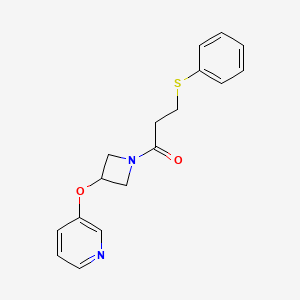
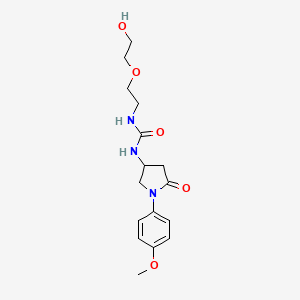
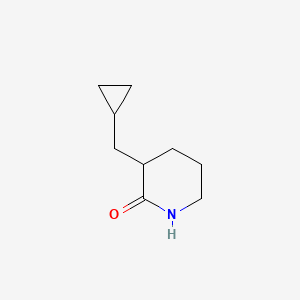
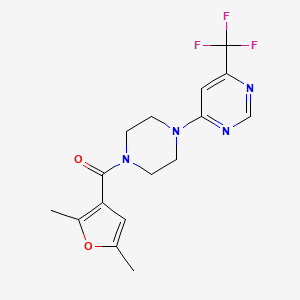
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
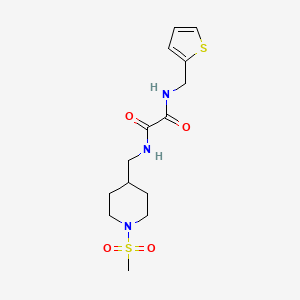
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
